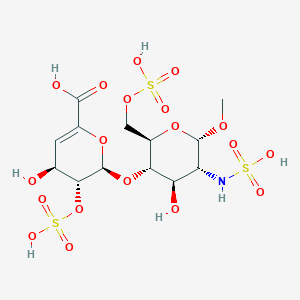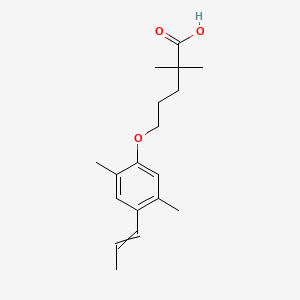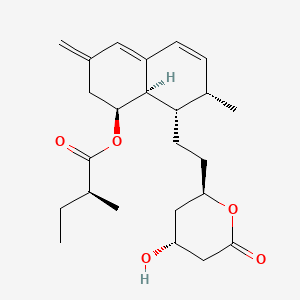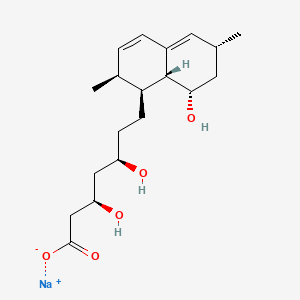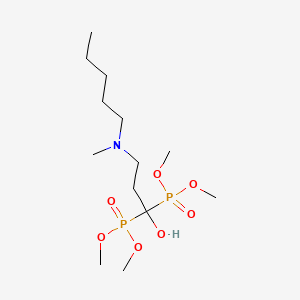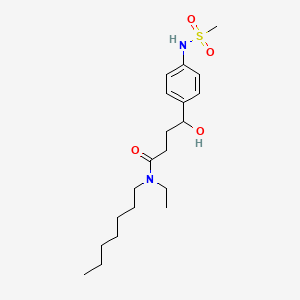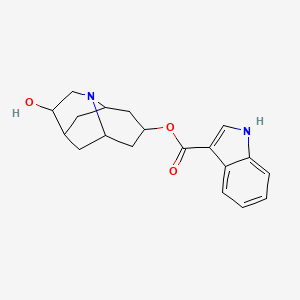
Hydrodolasetron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrodolasetron is the major active metabolite of Dolasetron . Dolasetron is an antinauseant and antiemetic agent used in chemotherapy and postoperatively . It is a highly specific and selective serotonin 5-HT3 receptor antagonist .
Synthesis Analysis
Dolasetron is quickly metabolized into Hydrodolasetron . A high-performance liquid chromatographic method coupled with electrospray mass spectrometry was developed for the simultaneous determination of Dolasetron and Hydrodolasetron in human plasma .
Molecular Structure Analysis
The molecular formula of Hydrodolasetron is C19H22N2O3 .
Chemical Reactions Analysis
Dolasetron is rapidly converted in vivo to its active major metabolite, Hydrodolasetron . This conversion is part of the body’s metabolic processes .
Aplicaciones Científicas De Investigación
Chemotherapy-Induced Nausea and Vomiting (CINV)
Hydrodolasetron, the active metabolite of Dolasetron, is used in the management of nausea and vomiting induced by chemotherapy . It has shown efficacy in preventing acute CINV. Intravenous doses of 1.8 mg/kg achieved complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy .
Radiotherapy-Induced Nausea and Vomiting (RINV)
Preliminary studies have shown that Hydrodolasetron has potential in preventing nausea and vomiting induced by radiotherapy . Further studies are required to determine the optimum dosage for preventing RINV .
Postoperative Nausea and Vomiting (PONV)
Hydrodolasetron has been used to prevent postoperative nausea and vomiting in surgical patients . Single intravenous or oral doses ranging from 12.5 to 100mg and 25 to 200mg, respectively, were significantly more effective than placebo in preventing PONV .
Treatment of Established PONV
Intravenously administered Hydrodolasetron was also effective in treating established PONV, although complete suppression of vomiting was achieved in less than 40% of patients .
Pharmacokinetic Studies
Hydrodolasetron is used in pharmacokinetic studies. For example, a study was conducted to determine the effect of cimetidine and rifampin on the steady-state pharmacokinetics of orally administered Dolasetron and its active reduced metabolite, Hydrodolasetron .
Sample Pretreatment Methods
Hydrodolasetron is used in the optimization of sample pretreatment methods for simultaneous determination of Dolasetron and Hydrodolasetron in human plasma by HPLC–ESI-MS . A new sample pretreatment method, i.e., salt induced phase separation extraction (SIPSE), was proposed and compared with four other methods .
Mecanismo De Acción
Target of Action
Hydrodolasetron, the major active metabolite of Dolasetron, primarily targets the serotonin 5-HT3 receptors . These receptors are found both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the transmission of signals in the nervous system, particularly those related to nausea and vomiting .
Mode of Action
Hydrodolasetron acts as a highly specific and selective antagonist of the serotonin 5-HT3 receptors . By binding to these receptors, it inhibits their function, thereby preventing the transmission of signals that induce nausea and vomiting . This interaction results in the suppression of both centrally and peripherally triggered emetic signals .
Biochemical Pathways
The primary biochemical pathway affected by Hydrodolasetron is the serotonergic pathway . By blocking the 5-HT3 receptors, Hydrodolasetron disrupts the normal functioning of this pathway, specifically the transmission of nausea and vomiting signals . The downstream effects include the reduction of both centrally and peripherally induced emetic responses .
Pharmacokinetics
The pharmacokinetics of Hydrodolasetron involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After administration, Dolasetron is rapidly converted in vivo to Hydrodolasetron . The peak plasma concentrations of Hydrodolasetron occur approximately 0.5 to 0.6 hours after intravenous administration and 1 hour after oral administration . The compound is further metabolized by CYP450 enzymes before being excreted as glucuronide and/or sulfate conjugates . These ADME properties significantly impact the bioavailability of Hydrodolasetron, ensuring its effective delivery to its target receptors .
Propiedades
IUPAC Name |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGAEVSWJXOQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926043 |
Source


|
| Record name | 3-Hydroxyoctahydro-2H-2,6-methanoquinolizin-8-yl 1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrodolasetron | |
CAS RN |
127951-99-9 |
Source


|
| Record name | Hydrodolasetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127951-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyoctahydro-2H-2,6-methanoquinolizin-8-yl 1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


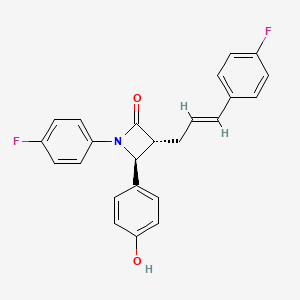

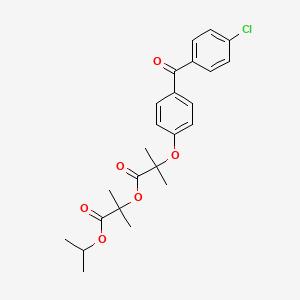
![3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one](/img/structure/B601711.png)

